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Cat. No.: B13897263

Get Quote

Executive Summary
In the landscape of modern drug development, the engineering of proteolytically stable and

highly specific peptide therapeutics requires specialized building blocks. Z-D-Nle-ONp

(Benzyloxycarbonyl-D-norleucine p-nitrophenyl ester) stands out as a critical reagent in this

domain. By combining the metabolic stability of an unnatural D-amino acid with a pre-activated

ester moiety, this compound streamlines complex peptide coupling workflows.

As an Application Scientist, I have designed this whitepaper to move beyond basic product

inserts. This guide provides a mechanistic breakdown of Z-D-Nle-ONp, detailing the causality

behind its structural design, and offers self-validating experimental protocols to ensure high-

yield peptide synthesis.

Physicochemical Profiling and Quantitative Data
Before integrating any specialized reagent into a synthetic pipeline, a rigorous understanding of

its physicochemical properties is required. The analytical parameters of Z-D-Nle-ONp, including

its exact CAS number and molecular weight, dictate its solubility, reactivity, and handling

conditions.
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Table 1: Physicochemical Properties of Z-D-Nle-ONp

Property Value

Chemical Name
Benzyloxycarbonyl-D-norleucine p-nitrophenyl

ester

CAS Number 31062-20-1

Molecular Weight 386.40 g/mol

Molecular Formula C20H22N2O6

Appearance White to off-white solid

Melting Point 69 - 72 °C

Optical Rotation [a]24D = 28 ± 2 º (C=1 in DMF)

Data corroborated by authoritative chemical databases including and.

Mechanistic Rationale: The Tripartite Design
The utility of Z-D-Nle-ONp is rooted in its tripartite molecular architecture. Each component

serves a distinct, causal function in peptide synthesis:

The D-Norleucine Core (Metabolic Stability): Norleucine (Nle) is an unbranched, aliphatic

isomer of leucine. The incorporation of the D-enantiomer is a deliberate strategic choice.

Because endogenous human proteases are stereoselective for L-amino acids, the D-Nle

residue acts as a structural roadblock, granting the resulting peptide profound resistance to

enzymatic degradation.

The Z-Protecting Group (Orthogonal Security): The Benzyloxycarbonyl (Z or Cbz) group

provides robust protection of the N-alpha amine. It is highly stable to the basic conditions

required for active ester coupling, yet it can be cleanly cleaved via catalytic hydrogenolysis

(H2, Pd/C) without generating the toxic, reactive byproducts associated with Fmoc or Boc

deprotection.

The ONp Active Ester (Pre-activation): Unlike free carboxylic acids that require moisture-

sensitive and expensive coupling reagents (e.g., HATU, EDC), the p-nitrophenyl (ONp) ester
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is inherently pre-activated. The strongly electron-withdrawing nitro group polarizes the

carbonyl carbon, rendering it highly electrophilic and primed for nucleophilic attack.

Mechanistic Pathway Visualization
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Figure 1: Mechanistic pathway of aminolysis for Z-D-Nle-ONp active ester coupling.

Comparative Efficiency of Activation Strategies
To justify the use of Z-D-Nle-ONp over standard free-acid coupling, we must evaluate the

reaction kinetics and byproduct profiles. As shown in Table 2, the ONp active ester provides a

self-contained, highly efficient coupling mechanism that eliminates the need for external

coupling additives.

Table 2: Comparative Kinetics and Efficiency of Activation Strategies
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Activation
Strategy

Reagent
Dependency

Reaction
Kinetics

Byproduct
Profile

Cost
Efficiency

Pre-activated

ONp Ester (Z-D-

Nle-ONp)

None (Self-

contained)
Moderate to Fast

p-Nitrophenol

(Easily washed)
High

Free Acid +

HATU/DIPEA

High (Requires

expensive

HATU)

Very Fast
Tetramethylurea,

HOAt
Low

Free Acid +

DCC/HOBt
Moderate

Slow to

Moderate

DCU (Difficult to

remove)
Moderate

Experimental Workflows: Self-Validating Protocols
The following protocol details the solution-phase coupling of Z-D-Nle-ONp to a primary amine.

This methodology is designed as a self-validating system: the chemical properties of the

leaving group provide real-time, visual feedback on the reaction's progress.

Protocol 1: Solution-Phase Peptide Coupling via
Aminolysis
Objective: To synthesize a Z-protected D-Nle peptide derivative with >90% yield.

In-Process Validation (Self-Validation): As the coupling proceeds, the reaction liberates free p-

nitrophenol. In the presence of a base (DIPEA), this forms the p-nitrophenolate anion, which

absorbs strongly at ~400 nm. The reaction mixture will transition from colorless to a vibrant,

distinct yellow. If this color change does not occur within 15 minutes, it is a definitive indicator

that the amine is either protonated or sterically hindered, allowing you to halt and troubleshoot

immediately.

Step-by-Step Methodology:

Solubilization: Dissolve 1.0 equivalent of the free-amine peptide component and 1.1

equivalents of Z-D-Nle-ONp in anhydrous N,N-Dimethylformamide (DMF) (approx. 10
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mL/mmol). Causality: DMF is chosen for its high dielectric constant, which stabilizes the

polar tetrahedral intermediate shown in Figure 1.

Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.

Causality: DIPEA neutralizes any residual TFA/HCl salts on the amine, ensuring it remains in

its highly nucleophilic, unprotonated state.

Incubation & Monitoring: Stir the reaction at room temperature (20-25 °C) for 2 to 4 hours.

Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the Z-D-Nle-ONp spot (UV

active at 254 nm) confirms completion.

Quenching & Evaporation: Concentrate the reaction mixture under reduced pressure to

remove the majority of the DMF, preventing emulsion formation in the next step.

Liquid-Liquid Extraction: Dissolve the crude residue in Ethyl Acetate (EtOAc) and transfer to

a separatory funnel.

Alkaline Washing (Critical Step): Wash the organic layer sequentially with 5% aqueous

Na2CO3 (3 x 20 mL). Causality: The alkaline wash deprotonates the p-nitrophenol

byproduct, driving the yellow phenolate entirely into the aqueous layer, leaving the pure,

colorless coupled product in the organic layer.

Isolation: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and

evaporate to yield the purified Z-D-Nle-peptide.

Workflow Visualization
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1. Solubilization
Dissolve Z-D-Nle-ONp & Amine in DMF

2. Base Addition
Add DIPEA (Adjust pH to 8.0-9.0)

3. Reaction Incubation
Stir at RT (Monitor via HPLC/TLC)

4. Quenching & Evaporation
Remove DMF under reduced pressure

5. Liquid-Liquid Extraction
Partition in EtOAc / H2O

6. Alkaline Washing
Wash with 5% Na2CO3 to remove ONp-OH

7. Drying & Isolation
Dry over Na2SO4, Filter & Concentrate

Click to download full resolution via product page

Figure 2: Step-by-step experimental workflow for peptide coupling using Z-D-Nle-ONp.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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